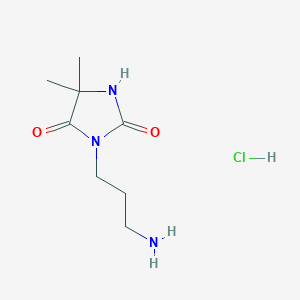

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . It’s often used in laboratory settings .

Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc, and then removing Boc .

Chemical Reactions Analysis

APMA has been used in the synthesis of cationic microgels via surfactant-free, radical precipitation copolymerization with N-isopropylmethacrylamide . The effect of NaCl concentration and initiator type on the microgel size and yield has been investigated .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has demonstrated the potential of derivatives of 5,5-dimethylimidazolidine-2,4-dione in antimicrobial applications. For example, the novel synthesis route for 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers and the study of its antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli highlight its potential in creating filters for disinfecting drinking water in emergencies (Maddah, 2016).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical entities with varied biological activities. For instance, the synthesis and hypoglycemic activity evaluation of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones showcases the role of these compounds in stimulating insulin release, indicating potential applications in diabetes treatment (Kashif et al., 2008). Additionally, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, demonstrates the versatility of this chemical backbone in creating diverse pharmacologically relevant structures (Klásek et al., 2010).

Potential Anti-tubercular Applications

The chemical has been investigated for its role as a base compound in the synthesis of β-amino alcohols as inhibitors of mycobacterial N-acetyltransferase enzymes, a potential target for anti-tubercular therapies. This research underscores the compound's application in addressing global health challenges like tuberculosis (Fullam et al., 2011).

Polymer and Material Science

In the realm of polymer and material science, derivatives of 5,5-dimethylimidazolidine-2,4-dione have been synthesized and analyzed for their thermal properties, contributing to the development of novel polymers with enhanced thermal stability. This research indicates the compound's utility in designing materials with specific thermal resistance properties (Kaczmarek et al., 2012).

Wirkmechanismus

While the mechanism of action for “3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride” is not available, related compounds like octa(3-aminopropyl)silsesquioxane hydrochloride (POSS-NH2·HCl) have been shown to interact non-covalently with doxorubicin hydrochloride (DOX·HCl), forming active complexes via ionic interactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

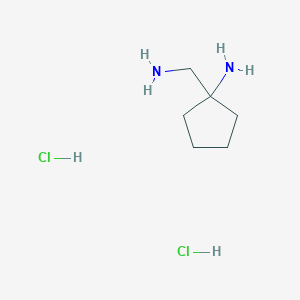

IUPAC Name |

3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-8(2)6(12)11(5-3-4-9)7(13)10-8;/h3-5,9H2,1-2H3,(H,10,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXMPGKVZHNIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)

![3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2798239.png)

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)

![2-(1-Methylpyrazol-4-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-5-carboxamide](/img/structure/B2798248.png)